5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one
Description
Historical Context and Evolution of Academic Interest in Dihydropyrimidinone Scaffolds
The journey into the world of dihydropyrimidinones began in 1891 with the Italian chemist Pietro Biginelli. He first reported the one-pot synthesis of these compounds through a three-component reaction involving an aldehyde, a β-ketoester, and urea (B33335), a process now famously known as the Biginelli reaction. nih.govichem.md For a considerable period, this discovery remained a niche area of organic synthesis.
However, the late 20th and early 21st centuries witnessed a resurgence of interest in DHPMs. This revival was primarily fueled by the discovery of their diverse and significant pharmacological activities. mdpi.commdpi.com Researchers found that the dihydropyrimidinone scaffold is a "privileged structure," meaning it can serve as a core for developing ligands for a variety of biological targets. semanticscholar.org This realization led to extensive efforts to diversify the synthesis of DHPMs, moving beyond the classical Biginelli reaction to develop more efficient, environmentally friendly, and versatile synthetic methods. ichem.mdnih.gov These advancements include the use of various catalysts, microwave-assisted synthesis, and multicomponent reactions under solvent-free conditions. nih.gov
Significance of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one within the Dihydropyrimidinone Chemical Class
The specific significance of This compound lies in its unique substitution pattern. The presence of two chlorine atoms at the 5 and 6 positions of the pyrimidine (B1678525) ring is a notable feature. Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.
The methyl group at the 3-position further differentiates this compound. N-alkylation in the dihydropyrimidinone ring can impact the molecule's three-dimensional conformation and its ability to form hydrogen bonds, which are crucial for receptor-ligand interactions. While direct studies on this compound are scarce, the combination of dichlorination and N-methylation suggests a deliberate design to explore specific structure-activity relationships within the DHPM class.
Overview of Key Research Trajectories for Dihydropyrimidinone Derivatives
Research into dihydropyrimidinone derivatives has followed several key trajectories, primarily driven by their therapeutic potential. A vast body of work has demonstrated their efficacy in a range of biological activities, as summarized in the table below.
| Biological Activity | Description |
| Anticancer | DHPMs have shown promise as anticancer agents, with some derivatives exhibiting cytotoxic effects against various cancer cell lines. mdpi.com |
| Antihypertensive | Certain DHPMs act as calcium channel blockers, similar in structure and function to the commercial drug nifedipine, and are investigated for their antihypertensive properties. |
| Anti-inflammatory | The anti-inflammatory potential of DHPMs has been explored, with some compounds showing significant activity in preclinical models. nih.gov |
| Antimicrobial | Researchers have synthesized and tested DHPM derivatives for their antibacterial and antifungal activities. nih.gov |
| Antiviral | The DHPM scaffold has been identified in molecules with antiviral properties, including activity against HIV. nih.gov |
These research avenues have been supported by the continuous development of novel synthetic protocols to create diverse libraries of DHPMs for high-throughput screening.
Scope and Objectives of Focused Academic Research on this compound
While dedicated research on This compound is not prominent, the logical scope and objectives for such a study can be inferred from the broader research on DHPMs. A focused academic investigation would likely encompass the following:
Novel Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of this specific dichlorinated and methylated DHPM. This could involve optimizing the Biginelli reaction with halogenated precursors or exploring post-synthetic modifications of a pre-formed DHPM ring.
Physicochemical Characterization: Thoroughly characterizing the compound's structural, electronic, and conformational properties using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling.
Biological Screening: Evaluating the compound's activity across a panel of biological assays to identify potential therapeutic applications. Based on the known activities of other DHPMs, this would likely include anticancer, antimicrobial, and anti-inflammatory screens.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues with variations at the chloro and methyl positions to understand how these specific functional groups contribute to any observed biological activity. This would provide valuable insights for the rational design of more potent and selective derivatives.
Properties
CAS No. |
55609-71-7 |
|---|---|
Molecular Formula |
C5H4Cl2N2O |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
5,6-dichloro-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-2-8-4(7)3(6)5(9)10/h2H,1H3 |
InChI Key |
INDKYNVCSLAGAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C(C1=O)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of 5,6 Dichloro 3 Methyl 3,4 Dihydropyrimidin 4 One
Classical Synthetic Routes to Dihydropyrimidinones and Analogues of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one
The synthesis of dihydropyrimidinones is historically rooted in classical organic reactions that have been refined over more than a century. These methods are characterized by their robustness and have laid the groundwork for modern synthetic strategies.
Biginelli Reaction Protocols and Variations
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is the most prominent classical method for synthesizing DHPMs. researchgate.nethumanjournals.com This one-pot synthesis involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). researchgate.net The reaction is a cornerstone of heterocyclic chemistry due to its simplicity and ability to generate complex molecules from readily available starting materials. nih.gov
The classical Biginelli reaction, however, often suffers from drawbacks such as long reaction times and low yields, particularly with substituted aldehydes. humanjournals.comnih.gov To address these limitations, numerous modifications have been developed. These variations often involve adjusting reaction conditions, using different catalysts, or employing derivatives of the core reagents to improve efficiency and yield. humanjournals.comnih.gov For instance, the use of Lewis acids or protic acids other than the traditional mineral acids has been extensively explored to enhance the reaction rate and product yield. researchgate.net
The general mechanism of the Biginelli reaction is thought to proceed through several key steps. Initially, the aldehyde reacts with urea to form an acyl imine intermediate. This is followed by the nucleophilic addition of the enolate from the β-ketoester to the imine. The final step is a cyclization and dehydration to afford the dihydropyrimidinone ring. rsc.org
Multi-Component Reactions (MCRs) for Dihydropyrimidinone Synthesis
The Biginelli reaction is a prime example of a multi-component reaction (MCR), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. chemmethod.com MCRs are highly valued in organic and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govichem.md
Beyond the classical Biginelli setup, other MCR strategies have been developed for the synthesis of DHPMs. These approaches may involve using alternatives to the standard β-ketoester or urea components to introduce novel functionalities into the final molecule. researchgate.net The development of new MCRs for DHPM synthesis is an active area of research, driven by the significant biological activities associated with this heterocyclic scaffold. chemmethod.comnih.gov These reactions are often designed to be straightforward, allowing for the creation of large libraries of compounds for drug discovery purposes. jmchemsci.comjmchemsci.com
Modern and Green Chemistry Approaches in Dihydropyrimidinone Synthesis Relevant to this compound
In recent decades, the synthesis of dihydropyrimidinones has been significantly influenced by the principles of green chemistry, which prioritize the development of environmentally benign and sustainable chemical processes. researchgate.net These modern approaches focus on the use of efficient catalysts, alternative energy sources, and the reduction or elimination of hazardous solvents.
Catalytic Synthesis Strategies (e.g., Lewis Acid, Brønsted Acid, Organocatalysis)
A wide array of catalysts has been employed to improve the efficiency and environmental footprint of DHPM synthesis.
Lewis Acid Catalysis: Lewis acids such as ferric chloride (FeCl3), bismuth nitrate, and various lanthanide triflates have proven to be effective catalysts for the Biginelli reaction. nih.govtandfonline.com They function by activating the aldehyde component, thereby facilitating the key C-C and C-N bond-forming steps. The use of solid-supported Lewis acids is also common, which simplifies catalyst recovery and reuse. researchgate.net
Brønsted Acid Catalysis: Brønsted acids, including p-toluenesulfonic acid and various heteropolyacids, are also widely used. rsc.orgichem.md These catalysts facilitate the reaction by protonating the carbonyl and imine intermediates, thus increasing their electrophilicity. Ionic liquids with acidic properties have also been utilized as both catalyst and reaction medium. nih.gov
Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and it has been applied to the enantioselective synthesis of chiral DHPMs. Chiral phosphoric acids, for example, can catalyze the Biginelli reaction to produce dihydropyrimidinones with high enantiomeric excess. nih.gov
| Catalyst Type | Example | Role in Reaction | Reference |
| Lewis Acid | Ferric Chloride (FeCl₃) | Activates aldehyde component | tandfonline.com |
| Lewis Acid | Bismuth Nitrate | Catalyzes cyclocondensation | nih.gov |
| Brønsted Acid | p-Toluenesulfonic acid | Protonates intermediates | rsc.org |
| Organocatalyst | Chiral Phosphoric Acid | Enables enantioselective synthesis | nih.gov |
Solvent-Free and Microwave-Assisted Synthesis
To minimize the environmental impact of organic solvents, solvent-free reaction conditions have been extensively explored for the synthesis of DHPMs. ichem.md These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. nih.govtandfonline.com
Microwave irradiation has become a popular alternative energy source for promoting organic reactions. asianpubs.orgresearchgate.net Microwave-assisted Biginelli reactions are often characterized by dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comasianpubs.org The combination of solvent-free conditions and microwave irradiation represents a particularly green and efficient approach to DHPM synthesis. ichem.mdtandfonline.com
| Technique | Advantage | Typical Outcome | Reference |
| Solvent-Free Synthesis | Reduced waste, simplified workup | High yields, environmentally friendly | ichem.mdtandfonline.com |
| Microwave-Assisted Synthesis | Drastically reduced reaction times | Excellent yields in minutes | asianpubs.orgresearchgate.net |
| Combined Approach | Synergistic benefits | Rapid, efficient, and green synthesis | tandfonline.com |
Biocatalytic and Natural Catalyst-Mediated Synthesis
The use of biocatalysts, such as enzymes, and natural catalysts is a growing area in green chemistry. While less common for DHPM synthesis compared to traditional catalysis, some studies have explored the use of enzymes to catalyze the Biginelli reaction. researchgate.net These methods offer the potential for high selectivity under mild reaction conditions.
Additionally, catalysts derived from natural sources, such as chitosan, have been investigated for their utility in promoting the synthesis of dihydropyrimidinones. nih.gov These approaches are attractive due to the renewable nature and biodegradability of the catalysts.
Mechanistic Investigations of this compound Formation
Detailed computational or experimental studies identifying the specific reaction intermediates and transition states for the synthesis of this compound have not been reported. While general intermediates for the Biginelli reaction are often postulated, the specific structures and energies of intermediates and transition states leading to this particular dichlorinated derivative remain uncharacterized.
A thorough search of the available literature reveals a lack of kinetic studies focused on the synthetic pathways leading to this compound. Consequently, there is no data available to present in tabular format regarding reaction rates, orders of reaction, or activation energies for the formation of this specific compound.
Spectroscopic and Advanced Structural Elucidation of 5,6 Dichloro 3 Methyl 3,4 Dihydropyrimidin 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Although no experimental NMR spectra for 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one have been published, its structure allows for the prediction of its ¹H and ¹³C NMR spectral features.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.
N-CH₃ Protons: The methyl group attached to the nitrogen atom (N3) would likely appear as a singlet in the range of δ 3.0-3.5 ppm. The exact chemical shift would be influenced by the electronic environment of the pyrimidinone ring.
C2-H Proton: The single proton attached to the C2 carbon of the dihydropyrimidine ring is expected to appear as a singlet further downfield, likely in the region of δ 7.5-8.5 ppm, due to its position adjacent to two nitrogen atoms within the heterocyclic ring.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each of the unique carbon atoms in the molecule.
N-CH₃ Carbon: The methyl carbon is expected to resonate in the upfield region, typically around δ 30-40 ppm.
C5 and C6 Carbons: The two carbons bearing chlorine atoms (C5 and C6) would have their chemical shifts significantly influenced by the halogen substitution. They are expected to appear in the range of δ 120-140 ppm.
C2 Carbon: The C2 carbon, bonded to a hydrogen and two nitrogen atoms, would likely resonate in the downfield region, possibly around δ 150-160 ppm.
C4 Carbon (C=O): The carbonyl carbon (C4) is expected to have the most downfield chemical shift, characteristic of amide or lactam carbonyls, likely appearing in the δ 160-170 ppm region.
A summary of the predicted NMR data is presented in the table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.0 - 3.5 (singlet) | 30 - 40 |
| C2-H | 7.5 - 8.5 (singlet) | - |
| C2 | - | 150 - 160 |
| C4 (C=O) | - | 160 - 170 |
| C5-Cl | - | 120 - 140 |
| C6-Cl | - | 120 - 140 |
Note: These are predicted values and require experimental verification.
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for determining the spatial proximity of atoms within a molecule. For this compound, these experiments could confirm the proposed structure.
A NOESY or ROESY experiment would be expected to show a cross-peak between the protons of the N-methyl group and the C2-H proton, provided they are sufficiently close in space (typically within 5 Å). This would help to confirm the assignment of these proton signals and provide information about the preferred conformation of the molecule in solution. However, no published NOESY or ROESY data are available for this compound.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. While experimental spectra for this compound are not available, the expected characteristic vibrational frequencies can be predicted based on its structure.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrimidinone ring is expected in the FTIR spectrum, typically in the range of 1650-1700 cm⁻¹. This would likely be a prominent feature in the spectrum.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic ring are expected to appear in the 1500-1650 cm⁻¹ region.
C-H Stretching: The C-H stretching vibrations of the methyl group and the C2-H would be observed in the 2800-3100 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibrations are expected to give rise to absorptions in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
The expected vibrational frequencies are summarized in the table below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Typical Intensity |
| C=O (Amide) | 1650 - 1700 | Strong |
| C=N / C=C | 1500 - 1650 | Medium to Strong |
| C-H (Alkyl/Aryl) | 2800 - 3100 | Medium |
| C-Cl | 600 - 800 | Medium to Strong |
Note: These are predicted frequencies and require experimental verification.
Mass Spectrometry (MS) and Fragmentation Pathway Elucidation
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
For this compound (C₅H₄Cl₂N₂O), the high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its exact mass. A key feature would be the isotopic pattern of the molecular ion, which would show a characteristic cluster of peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected pattern for two chlorines would be a triplet of peaks with an approximate intensity ratio of 9:6:1 ([M]⁺ : [M+2]⁺ : [M+4]⁺).
While the exact fragmentation pathway would need to be determined experimentally, likely fragmentation mechanisms could include the loss of a chlorine atom, the loss of CO, or the cleavage of the methyl group. Elucidation of these pathways would provide valuable confirmation of the compound's structure. Currently, no published mass spectral data exists for this compound.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique could provide unambiguous proof of the connectivity of atoms in this compound, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
A search of the Cambridge Structural Database (CSD) and other crystallographic databases reveals that the crystal structure of this compound has not been reported. Therefore, no experimental data on its solid-state conformation or packing is available. For related dichlorinated pyrimidine (B1678525) derivatives, crystal structures have been determined, offering insights into the possible conformations and intermolecular interactions that might be expected nih.govresearchgate.net.
Reactivity, Reaction Mechanisms, and Transformation Pathways of 5,6 Dichloro 3 Methyl 3,4 Dihydropyrimidin 4 One
Electrophilic and Nucleophilic Reactions on the Dihydropyrimidinone Core
The reactivity of the 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one core is highly polarized. The presence of two electronegative nitrogen atoms, a carbonyl group, and two chlorine atoms creates a significant electron deficiency, making nucleophilic reactions far more prevalent than electrophilic ones.
Nucleophilic Reactions:
The C5 and C6 positions, bearing chlorine atoms, are prime sites for nucleophilic aromatic substitution (SNAr). In systems like 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles. wuxiapptec.comnih.gov For symmetrically substituted 4,6-dichloropyrimidines, reactions with nucleophilic amines proceed readily. mdpi.com In the case of this compound, the chlorine at the C6 position is expected to be more susceptible to substitution than the one at C5. This is due to the activating effect of the adjacent C4-carbonyl group and the nitrogen atom at position 1, which can stabilize the negative charge in the Meisenheimer intermediate.
Common nucleophiles such as amines, alkoxides, and thiolates can displace the chloro groups. The reaction is typically regioselective, with the first substitution occurring at the more activated C6 position, followed by a second substitution at C5 under more forcing conditions.
Interactive Data Table: Predicted Nucleophilic Substitution Reactions This table outlines potential reaction conditions for nucleophilic substitution on this compound based on analogous systems.
| Nucleophile (Nu-H) | Reagent/Solvent | Expected Product (Major) |
| Primary/Secondary Amine (R₂NH) | Ethanol, reflux | 6-Amino-5-chloro-3-methyl-3,4-dihydropyrimidin-4-one |
| Alkoxide (RO⁻) | NaOR in ROH | 5-Chloro-6-alkoxy-3-methyl-3,4-dihydropyrimidin-4-one |
| Thiolate (RS⁻) | NaSR in DMF | 5-Chloro-6-(alkylthio)-3-methyl-3,4-dihydropyrimidin-4-one |
Electrophilic Reactions: Electrophilic substitution on the dihydropyrimidinone core is generally unfavorable. The combined electron-withdrawing effects of the chloro, carbonyl, and ring nitrogen functionalities strongly deactivate the C5=C6 double bond towards attack by electrophiles. Consequently, reactions such as nitration or Friedel-Crafts acylation are not expected to proceed under standard conditions.
Halogenation and Dehalogenation Reactions
Halogenation: Given that the target compound is already heavily halogenated and the ring is electron-deficient, further electrophilic halogenation is highly improbable.
Dehalogenation: Reductive dehalogenation (or dechlorination) is a feasible and important transformation pathway. This process removes one or both chlorine atoms, replacing them with hydrogen. It can be achieved using various reducing agents, with catalytic hydrogenation being a common method. The use of palladium on carbon (Pd/C) as a catalyst in the presence of a base (like magnesium oxide or sodium hydroxide) to neutralize the generated HCl is a standard procedure for dechlorinating chloropyrimidines. oregonstate.edu Other methods include the use of zinc dust in an appropriate solvent. oregonstate.edu The reaction can sometimes lead to the concurrent reduction of the C5=C6 double bond, depending on the catalyst and reaction conditions.
Interactive Data Table: Potential Dehalogenation Conditions This table summarizes common methods for the reductive dehalogenation of chloropyrimidines.
| Reagent | Catalyst | Solvent | Potential Product(s) |
| H₂ gas | Pd/C | Ethanol/Water with MgO | 3-Methyl-3,4-dihydropyrimidin-4-one |
| Zinc dust | Acetic Acid | Aqueous solution | 3-Methyl-3,4-dihydropyrimidin-4-one |
| NaBH₄ | PdCl₂ | Methanol | 3-Methyl-3,4-dihydropyrimidin-4-one |
Ring-Opening and Ring-Closure Transformations
Ring-Opening: The dihydropyrimidinone ring can undergo cleavage under hydrolytic conditions, particularly in the presence of strong acids or bases. acs.orgresearchgate.net Basic hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion at the electrophilic C4-carbonyl carbon. This leads to the formation of a tetrahedral intermediate, followed by the cleavage of the N3-C4 amide bond, resulting in the opening of the heterocyclic ring. sciepub.com Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the C4 carbon for subsequent attack by water. The presence of electron-withdrawing chlorine atoms may increase the ring's susceptibility to nucleophilic attack and subsequent opening.
Ring-Closure Transformations: The parent molecule is unlikely to undergo intramolecular ring-closure. However, derivatives formed via nucleophilic substitution (as described in section 4.1) could be designed to undergo subsequent cyclization reactions. For example, substitution at C6 with a nucleophile containing a secondary reactive group could lead to the formation of fused heterocyclic systems.
Oxidation and Reduction Chemistry
Oxidation: One of the most characteristic reactions of the 3,4-dihydropyrimidinone scaffold is its oxidative dehydrogenation to form the corresponding aromatic pyrimidin-2(1H)-one. researchgate.net This aromatization can be achieved with a variety of oxidizing agents. A mild and practical method involves using a catalytic amount of a copper salt with an oxidant like tert-butylhydroperoxide (TBHP). nih.govacs.org Other effective systems include potassium peroxydisulfate (B1198043) (K₂S₂O₈) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net The expected product from the oxidation of this compound is the aromatic compound 5,6-dichloro-3-methylpyrimidin-4(3H)-one.
Interactive Data Table: Oxidizing Agents for Dihydropyrimidinone Aromatization
| Oxidizing Agent(s) | Catalyst/Conditions | Reaction Time | Reference |
| tert-Butylhydroperoxide (TBHP) | CuCl₂, K₂CO₃ | 1-4 hours | nih.gov |
| Potassium Peroxydisulfate (K₂S₂O₈) | Acetonitrile (B52724)/Water, MW, 100°C | 10 minutes | researchgate.net |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Dioxane, reflux | 1-2 hours | researchgate.net |
| (Diacetoxyiodo)benzene and TBHP | Dichloromethane, rt | 30 minutes | nih.gov |
Reduction: The reduction of this compound can occur at two primary sites: the C5=C6 double bond and the C-Cl bonds. As mentioned in section 4.2, catalytic hydrogenation often leads to dehalogenation. oregonstate.edu Selective reduction of the double bond without removing the chlorine atoms would require carefully controlled conditions, potentially using milder reducing agents or specific catalysts that favor alkene reduction over dehalogenation. Complete reduction would yield 5,6-dichloro-3-methyl-tetrahydropyrimidin-4-one.
Photochemical and Thermal Reactivity Studies
Photochemical Reactivity: The conjugated enone system within the dihydropyrimidinone ring suggests potential for photochemical reactivity. The C5=C6 double bond could participate in photochemical reactions such as [2+2] cycloadditions with other alkenes upon UV irradiation. researchgate.net The presence of halogen atoms may also influence the photochemical behavior, potentially leading to radical pathways or dehalogenation, though specific studies on this substrate are not available.
Thermal Reactivity: Ureidopyrimidinone compounds are known to undergo thermal degradation at elevated temperatures. ul.ie Studies on similar pyrimidine (B1678525) derivatives show that decomposition patterns are highly dependent on the substituents. researchgate.net For this compound, thermal decomposition would likely initiate above 200-250°C. The degradation mechanism could involve the cleavage of the N-C bonds within the ring or the loss of the chlorine substituents. ul.ienih.gov The stability of the compound is generally high under normal processing conditions but is limited at high temperatures.
Hydrolytic Stability and Degradation Mechanisms
The hydrolytic stability of this compound is a critical aspect of its chemical profile. The primary pathway for degradation in aqueous media is hydrolysis, leading to ring-opening. The rate of hydrolysis is pH-dependent.
Basic Conditions: Under basic conditions, the mechanism involves nucleophilic attack by OH⁻ at the C4-carbonyl, leading to the cleavage of the N3-C4 bond. acs.org This process is often irreversible and results in the formation of acyclic degradation products.
Acidic Conditions: In acidic media, protonation of the N3 or the C4-carbonyl oxygen can facilitate the attack of water, also resulting in ring fission.
Neutral Conditions: The compound is expected to be relatively stable at neutral pH and ambient temperature, but hydrolysis can occur over extended periods or at higher temperatures.
The two chlorine atoms, being strong electron-withdrawing groups, are expected to enhance the electrophilicity of the ring carbons, potentially increasing the rate of hydrolytic degradation compared to non-halogenated analogs.
Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies of 5,6 Dichloro 3 Methyl 3,4 Dihydropyrimidin 4 One Analogues
Rational Design Principles for Dihydropyrimidinone Analogues
The rational design of dihydropyrimidinone analogues is a cornerstone for developing potent and selective therapeutic agents. nih.gov This process involves a strategic approach to modify the core scaffold to enhance interactions with biological targets while optimizing pharmacokinetic properties. A key principle involves designing molecules with distinct functional parts: a "head" region capable of forming crucial hydrogen bonds and a hydrophobic "tail" that engages in favorable interactions within the target's binding pocket. mdpi.com
For instance, in the design of DHPMs as tubulin polymerization inhibitors, a rational approach was used to synthesize a series of derivatives aimed at exploring the chemical space around the scaffold to identify potent candidates. nih.gov This strategy often begins with a known active compound or a hypothesized binding mode. Computational tools are frequently employed to predict how modifications, such as the introduction of chloro-substituents found in 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one, will affect binding affinity and selectivity. The goal is to create analogues with improved potency, better metabolic stability, and enhanced solubility. mdpi.com
Functionalization at Nitrogen and Carbon Atoms of the Dihydropyrimidinone Ring
The chemical versatility of the dihydropyrimidinone ring allows for extensive functionalization at its nitrogen and carbon atoms, enabling the synthesis of diverse chemical libraries. The foundational method for creating the DHPM core is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govrsc.org This reaction itself provides primary points for diversification.
Post-synthesis modifications are also common for generating novel analogues. The nitrogen atoms (N1 and N3) of the DHPM ring can be subjected to alkylation or acylation reactions to introduce a variety of substituents. The carbon atoms also offer sites for modification. For example, the substituent at the C4 position is readily varied by changing the aldehyde component in the Biginelli reaction. nih.gov Furthermore, alternative synthetic strategies have been developed to create diversity at other positions, such as the synthesis of dihydropyrimidine-5-carboxamides through a four-component reaction. rsc.org These functionalization approaches are critical for systematically exploring the structure-activity relationships of the DHPM scaffold.
Development of Fused Heterocyclic Systems Containing the Dihydropyrimidinone Moiety
To explore more rigid and conformationally constrained structures, the dihydropyrimidinone moiety is often used as a building block for the synthesis of fused heterocyclic systems. This strategy aims to enhance biological activity and selectivity by locking the molecule into a specific bioactive conformation.
Various synthetic methods have been developed to achieve this. For example, DHPMs can be used as synthons to prepare fused systems such as chromeno[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives. nih.gov Another approach involves the synthesis of spiro-fused heterocycles, where a single atom is common to two rings. These complex structures are often generated through multi-component reactions under various catalytic conditions, including microwave irradiation, to produce novel heterobicyclic compounds in a stereoselective manner. nih.gov The development of these fused systems significantly expands the chemical diversity accessible from the DHPM core, offering new avenues for drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For dihydropyrimidinone analogues, QSAR is a powerful tool for understanding the structural requirements for activity, guiding the design of more potent compounds, and predicting the activity of novel structures. researchgate.netnih.gov
Numerous 2D-QSAR studies have been successfully applied to DHPM derivatives to elucidate the key structural features governing their activity as anticancer agents or enzyme inhibitors. nih.govnih.govresearchgate.net These models often exhibit good predictivity, as indicated by high statistical validation values for parameters like R² (coefficient of determination) and Q² (cross-validated R²). researchgate.netnih.gov For example, a 2D-QSAR analysis of DHPM derivatives as potential anticancer agents yielded a model with R² and Q² values of 0.98 and 0.97, respectively, indicating a highly predictive and statistically significant model. nih.gov
The foundation of a QSAR model lies in the molecular descriptors used to numerically represent the chemical structure of the compounds. These descriptors can be categorized into several types, including topological, electronic, steric, and physicochemical. In the study of dihydropyrimidinone analogues, topological and autocorrelated descriptors have been shown to be particularly important in correlating structure with biological activities like anticancer effects and enzyme inhibition. nih.govnih.govacs.org
Table 1: Examples of Descriptors Used in DHPM QSAR Models and Their Significance
| Descriptor Type | Example Descriptor | Significance in Biological Activity | Reference |
|---|---|---|---|
| Topological | Topological Indices | Describes molecular size, shape, and branching, which influences binding to target proteins. | nih.gov |
| Autocorrelation | Geary's Autocorrelation | Correlates the distribution of properties like atomic mass and charge with inhibitory activity. | nih.gov |
| Autocorrelation | Moreau-Broto Autocorrelation | Relates the distribution of properties like van der Waals volume to enzyme inhibition. | nih.gov |
To build the mathematical model that links molecular descriptors to biological activity, various statistical and machine learning methods are employed. Traditional methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov However, the increasing complexity of chemical data and the need for more accurate predictions have led to the widespread adoption of advanced machine learning (ML) algorithms. dromicslabs.comacs.org
Machine learning has revolutionized QSAR modeling by its ability to handle complex, high-dimensional, and non-linear data. dromicslabs.comneuraldesigner.com Algorithms such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) are now commonly used to build robust and highly predictive QSAR models. acs.orgnih.gov These methods can often outperform traditional statistical techniques, especially when dealing with large datasets or complex structure-activity relationships. acs.org The integration of ML into QSAR provides a powerful platform for virtual screening and the rational design of new dihydropyrimidinone analogues with desired therapeutic properties. nih.govdromicslabs.com
Theoretical and Computational Investigations of 5,6 Dichloro 3 Methyl 3,4 Dihydropyrimidin 4 One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one. These methods offer a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into the charge distribution within the this compound molecule. The electron-withdrawing nature of the two chlorine atoms at the 5 and 6 positions is expected to significantly impact the electron density across the pyrimidinone ring, influencing its reactivity. The charge densities on the nitrogen and hydrogen atoms of the heterocyclic ring are crucial for understanding potential intermolecular interactions. researchgate.net The stability of related dihydropyrimidinone structures has been shown to be influenced by the nature and position of substituents on the aryl ring, which affects both inductive and resonance effects. researchgate.net
Global chemical reactivity descriptors derived from DFT, such as chemical hardness and electrophilicity, can predict the stability of complexes formed with other molecules. mdpi.com For this compound, a high chemical hardness would suggest greater stability. mdpi.com
| Parameter | Significance for this compound |
| Ring Conformation | The boat-like conformation of the dihydropyrimidinone ring is a key structural feature. |
| Substituent Effects | The dichloro and methyl groups significantly influence the electronic properties and stability. |
| Charge Distribution | NBO analysis can reveal the partial charges on atoms, highlighting reactive sites. |
| Reactivity Descriptors | Parameters like chemical hardness and electrophilicity provide insights into the molecule's reactivity. |
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio calculations, which are based on first principles of quantum mechanics, are valuable for predicting the spectroscopic properties of molecules like this compound. These methods can be used to calculate vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.
Furthermore, ab initio methods can predict other thermodynamic properties, such as enthalpies of formation and proton affinities. nih.govnih.gov For instance, in related heterocyclic compounds, these calculations have been used to determine structural parameters and predict vibrational spectra with a high degree of accuracy.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide a detailed picture of its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov
The process of an MD simulation typically begins with an initial, energy-minimized structure of the molecule. mdpi.com The simulation then calculates the forces acting on each atom and uses these to predict the atoms' movements over a series of small time steps. The resulting trajectory provides a wealth of information about the molecule's conformational landscape, including the relative stability of different conformers and the energy barriers between them. In the context of drug discovery, MD simulations can be used to study the stability of a ligand-protein complex, providing insights into the binding efficacy. nih.gov
Docking Studies and Receptor Binding Predictions (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tanaffosjournal.ir For this compound, docking studies can be employed to predict its binding mode within the active site of a protein target. This information is crucial for understanding its potential mechanism of action at a molecular level.
Docking studies on various dihydropyrimidinone derivatives have revealed their potential to interact with a range of biological targets, including proteins involved in cancer and inflammation. nih.gov These studies have shown that the dihydropyrimidinone scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of these proteins. acs.org For example, in the context of P-glycoprotein modulation, docking studies have suggested that dihydropyrimidinone derivatives bind to the M-site of the transporter. acs.orgnih.gov
The specific substitution pattern of this compound, particularly the two chlorine atoms, will likely play a significant role in its binding interactions. These chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Reaction Pathway Modeling and Transition State Characterization
The synthesis of dihydropyrimidinones is often achieved through the Biginelli reaction, a one-pot multicomponent reaction. nih.govnih.govichem.md Computational modeling can be used to investigate the mechanism of this reaction for the synthesis of this compound.
By modeling the reaction pathway, it is possible to identify the transition states and intermediates involved in the reaction. This information can provide valuable insights into the reaction mechanism and help to optimize the reaction conditions for improved yield and selectivity. For instance, mechanistic studies on the Biginelli reaction have explored the role of different catalysts and reaction conditions. nih.gov Computational studies can complement these experimental findings by providing a detailed energetic profile of the reaction.
Tautomerism Studies and Energetic Preference
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, several tautomeric forms are possible, including keto-enol and imine-enamine tautomers.
Computational methods can be used to calculate the relative energies of these different tautomers, thereby predicting which form is the most stable and likely to be predominant under different conditions. The keto-enol tautomerization of related β-ketoesters, a key component in the Biginelli reaction, has been shown to be a crucial step in the reaction mechanism. nih.gov Understanding the tautomeric preferences of this compound is important as different tautomers may exhibit different chemical and biological properties.
Analytical Methodologies for Characterization and Detection of 5,6 Dichloro 3 Methyl 3,4 Dihydropyrimidin 4 One
Chromatographic Techniques (HPLC, GC) with Advanced Detection Methods
Chromatographic methods are central to the separation and quantification of organic molecules from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for the analysis of pyrimidine (B1678525) derivatives. researchgate.net
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a primary choice for the analysis of pyrimidine derivatives. researchgate.net For 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one, a C18 or C8 silica (B1680970) gel column would likely provide effective separation. researchgate.net The selection of the mobile phase is critical and would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure adequate resolution from impurities or other components in a sample matrix.
Advanced detection methods coupled with HPLC enhance sensitivity and selectivity. A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, as the pyrimidine ring system is expected to exhibit significant UV absorbance. For more definitive identification and quantification, especially at trace levels, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. nih.govnih.gov An LC-MS/MS system, operating in multiple-reaction monitoring (MRM) mode, would offer the highest degree of selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions unique to the target analyte. nih.gov
Gas Chromatography (GC):
Gas chromatography is another viable technique, particularly if the compound is thermally stable and sufficiently volatile. Given the structure of this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information and allows for highly selective detection. researchgate.netnih.gov The mass spectrum would exhibit a characteristic isotopic pattern due to the two chlorine atoms, aiding in its identification.
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection Method | Potential Application |
|---|---|---|---|---|
| HPLC | C18 or C8 silica gel | Acetonitrile/Methanol and buffered aqueous solution | DAD, UV-Vis, MS, MS/MS | Quantification in academic research samples, reaction monitoring |
| GC | Capillary columns (e.g., DB-5ms) | Helium or Hydrogen | FID, MS | Analysis of volatile impurities, characterization of thermal degradation products |
Electrophoretic Methods (CE)
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring smaller sample volumes and solvent consumption. For charged or ionizable compounds, CE is particularly effective. While this compound is neutral, its analysis by CE could be achieved using micellar electrokinetic chromatography (MEKC). In MEKC, a surfactant is added to the background electrolyte to form micelles, which act as a pseudo-stationary phase to separate neutral molecules based on their partitioning between the micelles and the aqueous buffer.
The use of mixed-mode stationary phases in capillary electrochromatography, a hybrid of CE and HPLC, has also been shown to be effective for the rapid separation of pyrimidine derivatives. nih.gov Chiral separations of related compounds have been achieved using cyclodextrins as chiral selectors in the background electrolyte. mdpi.commdpi.comusc.edu.au
Spectrophotometric and Fluorometric Assays
UV-Vis spectrophotometry can be a straightforward and cost-effective method for the quantification of this compound, provided it has a distinct chromophore and the sample matrix is not overly complex. The pyrimidine ring system is known to absorb UV light, and a wavelength of maximum absorbance (λmax) could be determined for quantitative analysis based on the Beer-Lambert law. Spectrophotometric methods have been developed for the determination of other dihydropyrimidinones and diaminopyrimidines, often involving a color-forming reaction. nih.govnih.govresearchgate.net For instance, some diaminopyrimidine derivatives react with p-benzoquinone to produce a colored product that can be measured spectrophotometrically. nih.govresearchgate.net
Fluorometric assays are generally more sensitive and selective than spectrophotometric methods. However, this would require that this compound is either naturally fluorescent or can be derivatized with a fluorescent tag. While many dihydropyrimidinones lack native fluorescence, they can be conjugated with fluorescent entities like carbon quantum dots to enable their detection and imaging. rsc.org
Electrochemical Sensing Strategies
Electrochemical sensors offer rapid, sensitive, and portable detection of electroactive species. The applicability of electrochemical methods to this compound would depend on its ability to be oxidized or reduced at an electrode surface. Halogenated organic compounds and N-heterocycles can be electroactive. rsc.org
The development of a sensor would involve selecting an appropriate electrode material, such as glassy carbon, gold, or platinum, which could be chemically modified to enhance selectivity and sensitivity. For example, electrodes modified with nanomaterials have been used to improve the detection of phenolic compounds and other organic molecules. mdpi.com Molecularly imprinted polymers (MIPs) could also be employed to create highly selective recognition sites for the target molecule on the sensor surface. researchgate.net Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, would be used to characterize the electrochemical behavior and for quantitative measurements.
Immunoassays and Biosensors for Specific Detection
Immunoassays and biosensors represent highly specific and sensitive analytical platforms. The development of an immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay), would require the production of antibodies that specifically bind to this compound. This involves synthesizing a hapten-carrier conjugate to elicit an immune response.
Biosensors integrate a biological recognition element (e.g., enzyme, antibody, nucleic acid) with a physical transducer to generate a measurable signal upon binding to the target analyte. eujournal.org For instance, an enzyme-based biosensor could be designed if an enzyme is identified that specifically interacts with or is inhibited by the compound. eujournal.org Whole-cell biosensors, which utilize genetically engineered microorganisms that produce a detectable signal (e.g., light or fluorescence) in the presence of a target chemical, are another possibility. nih.gov While the development of such specific biosensors is a complex process, they offer the potential for real-time, on-site monitoring. researchgate.net
| Methodology | Principle | Key Components | Potential Advantages |
|---|---|---|---|
| Electrochemical Sensor | Measures changes in electrical properties upon interaction with the analyte. | Modified electrodes (e.g., with nanomaterials or MIPs). | Rapid, portable, high sensitivity. |
| Immunoassay (ELISA) | Specific antibody-antigen binding. | Specific antibodies, enzyme-labeled conjugates. | High specificity and sensitivity. |
| Biosensor | Biological recognition element coupled with a transducer. | Enzymes, antibodies, whole cells. | High specificity, potential for real-time monitoring. |
Sample Preparation and Extraction Techniques for Diverse Academic Matrices
Effective sample preparation is crucial for accurate and reliable analysis, especially from complex matrices encountered in academic research (e.g., reaction mixtures, cell cultures, environmental samples). The choice of extraction technique depends on the physicochemical properties of this compound and the nature of the sample matrix.
Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned between two immiscible solvents. An organic solvent in which the compound is highly soluble would be used to extract it from an aqueous matrix.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent material (packed in a cartridge or disk) to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a strong solvent. Reversed-phase (e.g., C18) or ion-exchange sorbents could be applicable.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an initial extraction with a solvent (typically acetonitrile) followed by a cleanup step using a mixture of salts and sorbents to remove interfering matrix components. This method is widely used in pesticide residue analysis and could be adapted for this compound.
The selection of the appropriate sample preparation method is critical to remove interferences, concentrate the analyte, and ensure compatibility with the chosen analytical instrument.
Environmental Fate and Degradation Studies of 5,6 Dichloro 3 Methyl 3,4 Dihydropyrimidin 4 One
Photodegradation Pathways in Aqueous and Atmospheric Environments
The presence of chlorine atoms on the pyrimidinone ring of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one suggests that photodegradation could be a significant pathway for its transformation in the environment. In aqueous and atmospheric environments, the degradation of chlorinated organic compounds is often initiated by photolytic processes.
In aqueous environments, direct photolysis may occur where the compound absorbs ultraviolet (UV) radiation from sunlight, leading to the cleavage of the carbon-chlorine (C-Cl) bonds. This process can result in the stepwise dechlorination of the molecule. Additionally, indirect photolysis can be a major degradation route. This involves photosensitizing agents naturally present in water, such as dissolved organic matter (humic and fulvic acids), which absorb sunlight and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen. These highly reactive species can then attack the this compound molecule, leading to its transformation.
In the atmosphere, if the compound is volatile enough to be present in the gas phase, it would be susceptible to reaction with photochemically generated hydroxyl radicals. This is a primary degradation pathway for many volatile organic compounds (VOCs). The reaction rates would depend on atmospheric conditions and the concentration of hydroxyl radicals.
The photodegradation of other chlorinated heterocyclic compounds often proceeds through dechlorination, hydroxylation, and ring cleavage. It is plausible that this compound would follow similar pathways.
Biodegradation by Microbial Communities and Enzyme Systems
The biodegradation of this compound by microbial communities in soil and water is a potential route for its dissipation. The rate and extent of biodegradation would be influenced by the structure of the compound, the presence of suitable microbial populations, and environmental conditions such as temperature, pH, and nutrient availability.
Microorganisms possess a diverse range of enzymes, such as dehalogenases and oxidases, that can catalyze the breakdown of chlorinated organic compounds. The biodegradation of chlorinated herbicides often involves initial enzymatic attacks that lead to dechlorination, making the molecule less toxic and more amenable to further degradation.
For instance, studies on other pyrimidinone-containing herbicides have shown that microbial degradation can occur through hydrolysis, N-demethylation, and ring cleavage. It is conceivable that microbial communities could adapt to utilize this compound as a source of carbon or nitrogen, although the presence of two chlorine atoms might make it more recalcitrant to degradation compared to non-chlorinated analogs.
Adsorption and Leaching Behavior in Soil and Sediment Systems
The mobility of this compound in the environment will be largely governed by its adsorption to soil and sediment particles. Adsorption is influenced by the physicochemical properties of both the compound (e.g., water solubility, octanol-water partition coefficient - Kow) and the soil (e.g., organic matter content, clay content, pH).
Generally, organic compounds with lower water solubility and higher Kow values tend to adsorb more strongly to soil organic matter. The pyrimidinone structure suggests some degree of polarity, but the presence of chlorine atoms and a methyl group could increase its hydrophobicity.
The potential for leaching into groundwater is inversely related to adsorption. If this compound exhibits weak adsorption to soil particles, it will be more mobile and have a higher potential to leach into groundwater. Conversely, strong adsorption would limit its mobility but could lead to its persistence in the topsoil layers. The behavior of other pyrimidine-based herbicides, such as pirimicarb, has shown that mobility can be lower than predicted by adsorption coefficients alone, suggesting that other factors may also play a role. nih.gov
Table 1: Predicted Adsorption and Leaching Potential Based on Physicochemical Properties (Note: This is a hypothetical table as specific data for the compound is unavailable)
| Soil Property | Predicted Adsorption of this compound | Predicted Leaching Potential |
| High Organic Matter | High | Low |
| High Clay Content | Moderate to High | Low to Moderate |
| Sandy Soil (Low OM) | Low | High |
| Neutral to Acidic pH | Potentially Higher | Potentially Lower |
| Alkaline pH | Potentially Lower | Potentially Higher |
Identification and Characterization of Environmental Transformation Products
Without specific experimental studies, the environmental transformation products of this compound can only be hypothesized. Based on the degradation pathways of similar chlorinated and heterocyclic compounds, potential transformation products could include:
Monochloro-derivatives: Formed through the photolytic or microbial removal of one chlorine atom.
Hydroxylated derivatives: Resulting from the replacement of a chlorine atom with a hydroxyl group, a common reaction in both photodegradation and biodegradation.
N-demethylated metabolites: If enzymatic N-demethylation occurs.
Ring-opened products: Arising from the microbial cleavage of the pyrimidinone ring, which would lead to the formation of smaller, more readily biodegradable aliphatic compounds.
The identification and characterization of these potential products would require sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Ecotoxicological Assessment Mechanisms in Model Organisms (e.g., Algae, Aquatic Invertebrates, Fish)
The ecotoxicological effects of this compound on non-target organisms are unknown. However, the presence of a chlorinated heterocyclic structure warrants an assessment of its potential environmental risk.
Ecotoxicological studies would typically involve exposing model organisms from different trophic levels to the compound and its major transformation products.
Algae: Tests on species like Pseudokirchneriella subcapitata would assess the potential for phytotoxicity and inhibition of primary productivity in aquatic ecosystems.
Aquatic Invertebrates: Acute and chronic toxicity tests on organisms such as Daphnia magna would evaluate the potential impacts on zooplankton, a crucial link in aquatic food webs.
Fish: Acute toxicity tests on species like rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) would determine the lethal concentrations and potential for immediate harm to fish populations.
The mechanisms of toxicity for such a compound could involve non-specific narcotic effects or more specific interactions with biochemical pathways, depending on its mode of action. Given that some pyrimidine (B1678525) derivatives can have biological activity, a thorough ecotoxicological assessment would be necessary to understand its environmental risk profile.
Potential Academic and Industrial Applications of 5,6 Dichloro 3 Methyl 3,4 Dihydropyrimidin 4 One and Its Derivatives
Role as a Synthetic Intermediate in Complex Organic Synthesis
The dihydropyrimidinone (DHPM) core, central to 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one, is a highly versatile intermediate in organic synthesis. encyclopedia.pubnih.gov It is commonly synthesized through multicomponent reactions like the Biginelli reaction, which offers an efficient pathway to this heterocyclic system. bcrec.id Once formed, the DHPM scaffold provides multiple reactive sites that allow for extensive functionalization, leading to the creation of more complex molecules.
The chlorine substituents at the 5 and 6 positions are particularly significant as they act as reactive handles for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The dihydropyrimidinone ring itself can be a precursor to a wide array of derivatives. For example, DHPMs are used as starting materials to synthesize fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine and isoxazolo[5,4-d]pyrimidine, which are of interest for their potential biological activities. mdpi.com The ability to readily modify the core structure makes these compounds valuable platforms for building libraries of diverse molecules for drug discovery and other applications. nih.govresearchgate.net
Table 1: Examples of Complex Molecules Synthesized from Dihydropyrimidinone Intermediates
| Starting Material Class | Reaction Type | Resulting Compound Class | Potential Application Area |
| 5-Acetyl-dihydropyrimidinethione | Cyclocondensation | Fused Isoxazolo[5,4-d]pyrimidines | Medicinal Chemistry |
| 4-Aryl-dihydropyrimidinone | Derivatization/Substitution | C-5 Amide Derivatives | Pharmaceutical Research |
| Dihydropyrimidinone Core | Multi-step Synthesis | Batzelladine Alkaloid Analogs | Antiviral Research |
| Chalcone-derived DHPMs | Cyclization | Fused Pyrimidine (B1678525) Systems | Materials/Medicinal Chemistry |
Exploration as a Scaffold for Material Science Applications (e.g., Polymers, Supramolecular Assemblies)
The pyrimidinone motif is a key component in the design of advanced materials, particularly in the field of supramolecular chemistry. A closely related structure, the ureidopyrimidinone (UPy) moiety, is renowned for its ability to form strong, self-complementary quadruple hydrogen bonds. researchgate.net This specific and directional interaction allows UPy-functionalized monomers to self-assemble into well-defined, long-chain supramolecular polymers. acs.org These materials exhibit unique properties, such as thermal responsiveness and self-healing capabilities, which are derived from the reversible nature of the hydrogen bonds. nih.gov
The aggregation of these units can lead to the formation of nanofibrous structures, creating materials that behave as thermoplastic elastomers. researchgate.net While direct studies on this compound in this context are limited, its core pyrimidinone structure suggests potential as a scaffold for new materials. The dichloro-substituents could be used to tune the electronic properties or as anchor points for polymerization, potentially leading to novel polymers or supramolecular assemblies with tailored characteristics. rsc.org The fundamental ability of the pyrimidinone ring to participate in hydrogen bonding and π-π stacking interactions makes it an attractive building block for designing functional materials. researchgate.net
Table 2: Properties of Materials Based on Pyrimidinone Scaffolds
| Scaffold Type | Key Interaction | Resulting Structure | Notable Properties |
| Ureidopyrimidinone (UPy) | Quadruple Hydrogen Bonding | Supramolecular Polymers | Self-healing, Thermally Responsive |
| Ureidopyrimidinone (UPy) | H-Bonding & π-π Stacking | Nanofibrous Aggregates | Thermoplastic Elastomeric Behavior |
| General Pyrimidinone | Host-Guest Interactions | Cyclodextrin-based Assemblies | Stimuli-Responsive, Artificial Muscle Motion |
Application in Agrochemistry Research (Mechanistic Studies)
Pyrimidine derivatives are well-established in the agrochemical industry, serving as the basis for a variety of herbicides, fungicides, and insecticides. mdpi.com Their application in mechanistic studies is crucial for understanding how these compounds exert their effects and for developing new, more effective agents.
One significant mechanism of action for certain pyrimidine-based agrochemicals is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). researchgate.net By interfering with this vital cellular respiration process, these compounds effectively disrupt the energy supply of the target pest or fungus, leading to its death. For instance, pyrazole (B372694) and pyrimidine acaricides have been shown to interfere with ubiquinone reduction, a key step in the electron transport chain. researchgate.net The specific structure of this compound, with its halogenated ring, is characteristic of many active agrochemical compounds, suggesting it could serve as a lead structure for investigating these mechanisms. Studies on such molecules help elucidate structure-activity relationships, guiding the design of next-generation pesticides that are more potent and selective, potentially reducing environmental impact. google.com
Table 3: Pyrimidine Derivatives in Agrochemistry Mechanistic Research
| Derivative Class | Target Organism | Mechanism of Action Studied | Reference Compound Example |
| Pyrimidine Acaricides | Mites (e.g., Tetranychus urticae) | Inhibition of Mitochondrial Complex I | Tebufenpyrad |
| Pyrimidine Amides | Insects (e.g., Heliothis virescens) | Inhibition of Mitochondrial Electron Transport | N-(4-Pyridinyl)phenylacetamides |
| Dioxazine Fungicides | Fungi (e.g., Septoria tritici) | Broad-spectrum foliar control | Fluoxastrobin |
Use as a Probe Molecule in Chemical Biology Studies
A chemical probe is a selective small-molecule modulator used to study the function of a specific protein or biological pathway in cells or organisms. nih.gov Due to their wide range of biological activities, pyrimidinone derivatives are valuable candidates for development as chemical probes. orientjchem.orgnih.gov They have been shown to act as inhibitors of various enzymes and receptors, making them useful tools for dissecting complex biological processes. nih.govresearchgate.net
For example, different dihydropyrimidinone derivatives have been identified as potent inhibitors of enzymes like tyrosinase or ribonucleotide reductase, which are implicated in pigmentation and cell proliferation, respectively. nih.gov A well-characterized, selective inhibitor based on the this compound scaffold could be used to investigate the specific roles of a target protein in cellular signaling or disease progression. By providing a means to rapidly and reversibly modulate a protein's function, such probes offer advantages over genetic methods and can help validate proteins as potential drug targets. nih.gov The development of these molecules as probes is a critical step in translational research, bridging fundamental biology with therapeutic development. researchgate.net
Table 4: Pyrimidinone Derivatives as Probes in Chemical Biology
| Pyrimidinone Derivative Type | Biological Target Probed | Biological Process Studied |
| Thiazolidinedione-Pyrimidinone | PPARγ Receptor | Insulin Resistance, Hyperglycemia |
| Dihydropyrimidine-2(1H)-thione | Tyrosinase Enzyme | Melanogenesis, Pigmentation |
| Monastrol Analog | Kinesin Eg5 Motor Protein | Mitotic Spindle Formation, Cell Division |
| Dihydropyrimidinone | Ribonucleotide Reductase (RNR) | DNA Synthesis, Cell Proliferation |
Emerging Niche Applications in Catalysis or Sensors
Beyond their established roles, pyrimidine derivatives are being explored for novel applications in catalysis and chemical sensing. The electron-rich nitrogen and oxygen atoms within the pyrimidinone ring can coordinate with metal ions, suggesting potential applications in catalysis, either as ligands for metal catalysts or as organocatalysts themselves. While this area is still developing for this specific compound class, the fundamental structure is promising.
A more explored niche application is in the development of chemical sensors. Certain pyrimidine derivatives have been incorporated into fluorescent receptors designed for the detection of specific ions or molecules. mdpi.com These sensors operate through mechanisms where the binding of an analyte to the receptor causes a measurable change in its fluorescence signal. The pyrimidine scaffold can be chemically modified to create specific binding pockets and to tune the photophysical properties of the sensor molecule. The development of such sensors is important for applications in environmental monitoring, medical diagnostics, and industrial process control.
Table 5: Niche Applications of Pyrimidine Derivatives
| Application Area | Functional Principle | Example of Use |
| Chemical Sensing | Analyte binding induces a change in fluorescence | Fluorescent receptor for detecting specific ions/molecules |
| Catalysis (Ligand) | Coordination to a metal center to modulate its catalytic activity | Synthesis of novel metal-organic frameworks or complexes |
| Optoelectronics | Use in organic light-emitting diodes (OLEDs) | Component of electroluminescent materials |
Challenges and Future Directions in 5,6 Dichloro 3 Methyl 3,4 Dihydropyrimidin 4 One Research
Advancements in Asymmetric Synthesis and Chiral Resolution of Analogues
The development of stereoselective synthesis for dihydropyrimidinone analogues is a key priority, as enantiomers often exhibit different biological activities. researchgate.net While classical methods like the Biginelli reaction typically yield racemic mixtures, significant progress is being made in asymmetric synthesis. researchgate.netresearchgate.net Future advancements are likely to focus on the development of more efficient and practical catalytic asymmetric methods.
Key areas of focus include:
Organocatalysis: The use of small chiral organic molecules as catalysts presents a powerful strategy for enantioselective synthesis. researchgate.net
Chiral Auxiliaries: Employing chiral auxiliaries that can be cleaved after the reaction is a well-established but continuously refined method. researchgate.net
Enzyme-Catalyzed Resolutions: Biocatalysis offers a green and highly selective approach for resolving racemic mixtures of dihydropyrimidinone analogues. researchgate.net
Approaches to Chiral Dihydropyrimidinone Synthesis
| Method | Description | Potential Advantages |
|---|---|---|
| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze the enantioselective formation of the dihydropyrimidinone ring. | Metal-free, often milder reaction conditions. researchgate.net |
| Chiral Auxiliaries | Covalent attachment of a chiral group to a reactant to direct the stereochemical outcome of the reaction. | Well-established and predictable. researchgate.net |
| Enzymatic Kinetic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. | High enantioselectivity, environmentally friendly. researchgate.net |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Applicable for both analytical and preparative scales. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The exploration of new reactions and catalytic systems for the synthesis and modification of dihydropyrimidinones is a central theme in advancing the utility of this scaffold. rsc.orgnih.govrsc.org The classic Biginelli reaction, a three-component condensation, has been the subject of numerous improvements to enhance yields, shorten reaction times, and improve environmental friendliness. nih.govrsc.org
Future research will likely focus on:
Heterogeneous Catalysis: The development of recyclable solid catalysts, such as silica-supported reagents or metal-organic frameworks, to facilitate easier product purification and greener processes. rsc.orgbcrec.id
Novel Catalysts: The use of a wide array of catalysts including Lewis acids, organocatalysts, and nanoparticles continues to be explored to improve the efficiency and scope of the Biginelli reaction and related transformations. rsc.org
Post-Modification Strategies: Expanding the chemical diversity of the dihydropyrimidinone core through subsequent reactions is a valuable approach to creating libraries of analogues for biological screening. nih.gov
Catalysts in Dihydropyrimidinone Synthesis
| Catalyst Type | Example | Key Features |
|---|---|---|
| Heterogeneous Catalysts | Montmorillonite-KSF, Alumina supported MoO3 | Reusable, simple work-up, often environmentally benign. rsc.orgbcrec.id |
| Lewis Acids | Copper(II) salts, Iron(III) chloride | Efficient, economical, can be used in solvent-free conditions. rsc.org |
| Nanoparticles | Fe3O4 nanoparticles | High catalytic activity due to large surface area. rsc.org |
| Organocatalysts | Triethylammonium acetate (B1210297) | Inexpensive, non-toxic, can act as both catalyst and reaction medium. nih.gov |
Deeper Elucidation of Biological Mechanisms through Advanced Omics Technologies
Understanding the precise molecular mechanisms by which dihydropyrimidinones exert their biological effects is crucial for their development as therapeutic agents. Advanced "omics" technologies offer a powerful suite of tools to achieve this. nih.govmdpi.com These high-throughput methods provide a global view of cellular processes, from the genome to the metabolome. mdpi.comfrontiersin.org
Future applications of omics in dihydropyrimidinone research include:
Genomics and Transcriptomics: Identifying genetic markers that predict sensitivity to a dihydropyrimidinone compound and understanding how these compounds alter gene expression profiles in target cells. nih.govyoutube.com
Proteomics: Identifying the protein targets of dihydropyrimidinone analogues and characterizing their effects on protein expression and post-translational modifications. youtube.com
Metabolomics: Analyzing how these compounds perturb metabolic pathways, which can reveal off-target effects and provide insights into their mechanism of action. nih.gov
By integrating data from these different omics levels, researchers can build comprehensive models of how these compounds function, accelerating the discovery and development of new drugs. mdpi.com
Development of Predictive Models for Environmental Impact and Degradation
The presence of chlorine atoms in 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one raises questions about its environmental fate and potential persistence. Developing predictive models for the environmental impact and degradation of such halogenated organic compounds is an important area of research. nih.govsemanticscholar.org
Future directions in this area include:
Quantitative Structure-Biodegradation Relationship (QSBR) Models: Using computational models to predict the biodegradability of dihydropyrimidinone analogues based on their chemical structure. iaea.org
In Silico Toxicity Prediction: Employing computational tools to estimate the potential toxicity of these compounds to various organisms, helping to prioritize which analogues to synthesize and test. iaea.org
Modeling Degradation Pathways: Simulating the likely degradation pathways of these compounds under various environmental conditions (e.g., hydrolysis, photolysis, microbial degradation) to assess the formation of potentially harmful byproducts. researchgate.netnih.gov
These predictive models can guide the design of more environmentally benign dihydropyrimidinone derivatives. iaea.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. drughunter.comastrazeneca.compremierscience.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov
In the context of dihydropyrimidinone research, AI and ML can be applied to:
Predictive Modeling: Building models to predict the biological activity, physicochemical properties, and potential toxicity of novel dihydropyrimidinone analogues before they are synthesized. nih.govnih.gov
Virtual Screening: Rapidly screening large virtual libraries of dihydropyrimidinone derivatives to identify those with the highest probability of being active against a specific biological target. nih.gov
De Novo Drug Design: Generating entirely new dihydropyrimidinone structures with desired properties, expanding the accessible chemical space for this scaffold. premierscience.com
The integration of AI and ML into the research pipeline has the potential to significantly reduce the time and cost associated with bringing a new dihydropyrimidinone-based drug to market. nih.gov
Interdisciplinary Research Opportunities for the Dihydropyrimidinone Scaffold
The versatility of the dihydropyrimidinone scaffold lends itself to a wide range of interdisciplinary research opportunities. researchgate.netresearchgate.net The ability to readily synthesize a diverse array of these compounds through multicomponent reactions makes them attractive for exploration in various fields. researchgate.net
Potential areas for interdisciplinary collaboration include:
Medicinal Chemistry and Chemical Biology: Designing and synthesizing novel dihydropyrimidinone-based probes to study biological processes and identify new drug targets.
Materials Science: Exploring the use of the dihydropyrimidinone scaffold in the development of new functional materials, such as fluorescent dyes or polymers with unique properties. researchgate.net
Agrochemical Science: Investigating the potential of dihydropyrimidinone derivatives as new herbicides, fungicides, or insecticides.
Such collaborations are essential for fully realizing the potential of this important class of heterocyclic compounds.
Q & A
Q. Table 1: Representative Chlorination Conditions
| Precursor | Chlorinating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4,6-Dihydroxy-2-methylpyrimidine | POCl₃ | Toluene | 110 | 75–85 |
| Analogous dihydroxy-pyrimidine | PCl₅ | DCM | 80 | 65–70 |
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substituents (e.g., methyl at δ 2.1 ppm in ¹H; carbonyl at δ 160–170 ppm in ¹³C).
- 2D NMR (COSY, HSQC) resolves dihydropyrimidinone ring conformation and substituent positions.
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₅H₅Cl₂N₂O: calc. 194.98).
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (refer to CCDC data in analogous studies for comparison) .
- IR Spectroscopy: Detects carbonyl (1650–1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.
Advanced: How do electronic effects of substituents influence nucleophilic substitution at the 5,6-dichloro positions?
Methodological Answer:
The electron-withdrawing chlorine atoms activate the pyrimidinone ring for nucleophilic attack. Key factors:
- Substituent Position: Chlorines at 5,6-positions direct nucleophiles (e.g., amines, alkoxides) to para positions via resonance stabilization.
- Reactivity Trends: Electron-rich nucleophiles (e.g., piperidine) react faster in polar aprotic solvents (DMF, DMSO).
- Mechanistic Insights: DFT calculations predict transition-state stabilization by methyl groups at position 3, which reduce steric hindrance. Experimental validation via kinetic studies (monitoring by HPLC) is recommended .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Purity: Impurities >1% (e.g., unreacted precursor) skew results. Validate purity via HPLC (≥98%) and reference standards (e.g., EP/Ph. Eur. guidelines) .
- Solubility: Use standardized solvents (DMSO with ≤0.1% water) to ensure consistent bioavailability.
Recommendation: Replicate assays under controlled conditions and cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Intermediate: What strategies minimize by-products during synthesis?
Methodological Answer:
- By-Product Identification: Common impurities include mono-chlorinated intermediates (detected via LC-MS).
- Mitigation:
Advanced: What computational methods predict the compound’s stability under physiological conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model hydrolysis of C-Cl bonds in aqueous buffers (pH 7.4).
- QM/MM Calculations: Predict degradation pathways (e.g., ring-opening vs. dechlorination).
- Experimental Validation: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
